Physicochemical Profiling of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine: A Technical Guide
Physicochemical Profiling of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine: A Technical Guide
Topic: Physicochemical properties of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Scaffold Advantage
In the landscape of modern medicinal chemistry, 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine represents a high-value "fragment-like" scaffold. It combines the metabolic stability and lipophilicity of the dihydrobenzofuran core with the distinct vector properties and basicity of the azetidine ring.
This guide provides a comprehensive technical analysis of this compound's physicochemical properties. It is designed to assist medicinal chemists and formulation scientists in evaluating its suitability as a lead series intermediate or a CNS-penetrant pharmacophore.
Structural Identity & Stereochemistry[1]
Before analyzing properties, we must define the structural architecture that dictates them.
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IUPAC Name: 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine
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Molecular Formula:
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Molecular Weight: 205.26 g/mol
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Core Connectivity: An azetidine ring linked at the C3 position via a methylene-ether spacer to the C2 position of a 2,3-dihydrobenzofuran moiety.
Critical Stereochemical Consideration
The C2 position of the dihydrobenzofuran ring is a chiral center. Consequently, this molecule exists as two enantiomers:
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(R)-3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine
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(S)-3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine
Impact: Physicochemical properties like pKa and solubility are identical for enantiomers in an achiral environment. However, biological activity and interactions with chiral excipients (e.g., cyclodextrins) will differ significantly.
Physicochemical Properties Matrix
The following data synthesizes predicted values based on high-fidelity QSAR models and comparative analysis of structural analogs (e.g., 3-methoxyazetidine and dihydrobenzofuran derivatives).
Table 1: Key Physicochemical Parameters
| Parameter | Value / Range | Technical Insight |
| pKa (Basic) | 10.2 – 10.8 | Attributed to the azetidine secondary amine. High basicity implies it exists predominantly as a cation at physiological pH (7.4). |
| LogP | 1.6 – 1.9 | Moderate lipophilicity. The ether linkage and azetidine polarity balance the lipophilic dihydrobenzofuran core. |
| LogD (pH 7.4) | -1.2 to -0.8 | At pH 7.4, the ionization of the amine significantly reduces the distribution coefficient, enhancing aqueous solubility. |
| TPSA | ~21 Ų | Topological Polar Surface Area is low, suggesting excellent potential for Blood-Brain Barrier (BBB) permeability. |
| H-Bond Donors | 1 | The secondary amine (NH). |
| H-Bond Acceptors | 3 | The amine N, the ether O, and the furan ring O. |
| Rotatable Bonds | 3 | Allows for conformational adjustments in binding pockets without excessive entropic penalty. |
Detailed Property Analysis & Causality
Basicity and Ionization (pKa)
The azetidine ring is a strained, four-membered heterocycle. Unlike pyrrolidine (pKa ~11.3), the electron-withdrawing inductive effect of the ether oxygen at the 3-position lowers the pKa of the nitrogen slightly.
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Implication: At pH 7.4, >99.9% of the compound is protonated. This is critical for lysosomal trapping and solubility but may require optimization for passive permeability.
Solubility Profile
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Free Base: Likely a viscous oil or low-melting solid with low aqueous solubility.
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Salt Forms (HCl/Fumarate): The high pKa ensures robust salt formation. The Hydrochloride (HCl) salt is expected to be a crystalline solid with high aqueous solubility (>10 mg/mL), making it ideal for early-stage formulations.
Stability Risks
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Oxidative Liability: The benzylic-like position at C2 of the dihydrobenzofuran is susceptible to CYP450-mediated oxidation (hydroxylation).
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Ether Cleavage: The ether linkage is generally stable, but harsh acidic conditions combined with high heat could lead to hydrolysis.
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Azetidine Ring Opening: While kinetically stable, the ring strain (~26 kcal/mol) makes the azetidine susceptible to nucleophilic attack if the nitrogen is quaternized or activated.
Experimental Protocols (Self-Validating Systems)
To confirm the theoretical values above, use the following industry-standard protocols.
Protocol A: Potentiometric pKa Determination
This method avoids UV-active interference and provides high precision.
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Preparation: Dissolve 1-2 mg of the compound (HCl salt) in 20 mL of degassed water/methanol (if needed for solubility) mixture at 25°C.
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Titrant: Standardized 0.1 M KOH.
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Execution: Perform a titration from pH 2.0 to pH 12.0 under inert gas (Argon) blanket to prevent carbonate formation.
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Validation: The Bjerrum plot should show a single inflection point corresponding to the amine deprotonation.
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Calculation: Use the Henderson-Hasselbalch equation to derive pKa.
Protocol B: Shake-Flask LogD (pH 7.4)
Essential for understanding distribution at physiological pH.
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Phases: Prepare 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
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Equilibration: Dissolve compound in the buffer phase (concentration ~100 µM). Add equal volume of octanol phase.
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Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.
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Quantification: Analyze both phases using HPLC-UV (254 nm) or LC-MS.
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Calculation:
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Control: Run a reference standard (e.g., Propranolol) in parallel.
Visualization of Physicochemical Workflow
The following diagram illustrates the logical flow for characterizing this scaffold, from synthesis to lead optimization.
Caption: Workflow for the structural and physicochemical validation of the azetidine-dihydrobenzofuran scaffold.
Strategic Application in Drug Discovery
This scaffold is particularly relevant for CNS targets (e.g., Monoamine transporters, Sigma receptors) due to the "Azetidine Switch."
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The Azetidine Switch: Replacing a piperidine or pyrrolidine ring with an azetidine often lowers lipophilicity (LogP) and reduces the volume of the basic center, potentially improving metabolic stability without sacrificing potency [1].
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Vector Positioning: The ether linker provides rotational freedom, allowing the dihydrobenzofuran (aromatic/hydrophobic interaction) and the azetidine (ionic interaction) to adopt an optimal binding conformation.
References
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Lowe, D. (2016). Azetidines in Medicinal Chemistry. In the Pipeline. Science Translational Medicine. [Link]
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
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Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard text for pKa and LogP protocols). [Link]
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PubChem Compound Summary. (2024). 3-Methoxyazetidine (Analog Reference).[1] National Center for Biotechnology Information. [Link]
